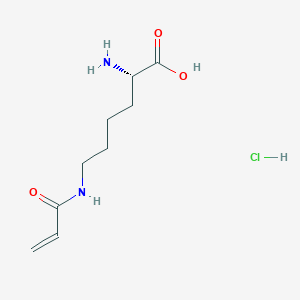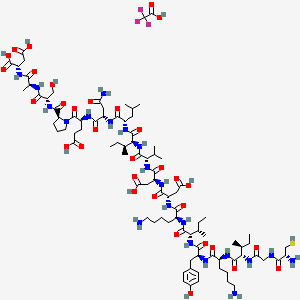
H-L-Lys(Acryloyl)-OH.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-Lys(Acryloyl)-OH.HCl, also known as Nε-acryloyl-L-lysin hydrochloride, is a derivative of the amino acid lysine. This compound is characterized by the presence of an acryloyl group attached to the epsilon amino group of lysine. The hydrochloride form ensures its stability and solubility in aqueous solutions. This compound is primarily used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Lys(Acryloyl)-OH.HCl typically involves the reaction of L-lysine hydrochloride with acryloyl chloride. The reaction is carried out in an aqueous medium, often in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve L-lysine hydrochloride in water.
- Add acryloyl chloride dropwise to the solution while maintaining the pH with sodium hydroxide.
- Stir the reaction mixture at a controlled temperature until the reaction is complete.
- Purify the product by crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is then purified using large-scale crystallization or chromatography techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
H-L-Lys(Acryloyl)-OH.HCl undergoes various chemical reactions, including:
Addition Reactions: The acryloyl group can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bond.
Polymerization: The acryloyl group can undergo radical polymerization to form polymers.
Substitution Reactions: The epsilon amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Michael Addition: Common reagents include nucleophiles such as thiols or amines. The reaction is typically carried out in an organic solvent at room temperature.
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization reaction.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Michael Addition: The major products are adducts formed by the addition of nucleophiles to the acryloyl group.
Polymerization: The major products are polymers with repeating units derived from the acryloyl group.
Nucleophilic Substitution: The major products are substituted lysine derivatives.
科学的研究の応用
H-L-Lys(Acryloyl)-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Incorporated into proteins to study protein-protein interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Industry: Used in the production of specialty polymers and coatings.
作用機序
The mechanism of action of H-L-Lys(Acryloyl)-OH.HCl is primarily related to its ability to undergo addition and polymerization reactions. The acryloyl group can react with nucleophiles or radicals, leading to the formation of new chemical bonds. In biological systems, the compound can be incorporated into proteins, where it may affect protein structure and function by introducing new functional groups or cross-links.
類似化合物との比較
Similar Compounds
Nε-acryloyl-L-lysin: Similar structure but without the hydrochloride form.
Nε-acryloyl-L-ornithine: Similar structure but with ornithine instead of lysine.
Nε-acryloyl-L-arginine: Similar structure but with arginine instead of lysine.
Uniqueness
H-L-Lys(Acryloyl)-OH.HCl is unique due to the presence of both the acryloyl group and the hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and for applications requiring high solubility.
特性
IUPAC Name |
(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-2-8(12)11-6-4-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSKLUUWPLTMLY-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B6295917.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295931.png)




![3',6'-DIHYDROXY-6-IODO-2H-SPIRO[BENZOFURAN-3,9'-XANTHEN]-2-ONE](/img/structure/B6295968.png)
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
